![molecular formula C9H10N4OS4 B14602518 Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone CAS No. 60301-45-3](/img/structure/B14602518.png)
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two thiazole rings, each substituted with an amino group and a methylsulfanyl group, connected by a methanone bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone typically involves the reaction of appropriate thiazole precursors under specific conditions. One common method involves the condensation of 4-amino-2-(methylsulfanyl)-1,3-thiazole with a suitable methanone derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The methanone bridge can be reduced to a methylene group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The amino and methylsulfanyl groups may also play a role in its bioactivity by forming hydrogen bonds or participating in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-ylmethanone
- 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-[4-(methylsulfanyl)phenyl]ethanone hydrobromide
Uniqueness
Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone is unique due to its specific substitution pattern and the presence of a methanone bridge connecting two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
60301-45-3 |
|---|---|
Fórmula molecular |
C9H10N4OS4 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
bis(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C9H10N4OS4/c1-15-8-12-6(10)4(17-8)3(14)5-7(11)13-9(16-2)18-5/h10-11H2,1-2H3 |
Clave InChI |
ASIFIDWVEBEYRB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(S1)C(=O)C2=C(N=C(S2)SC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


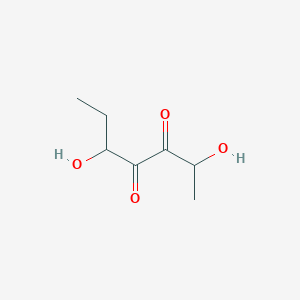
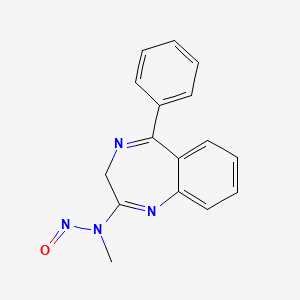

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
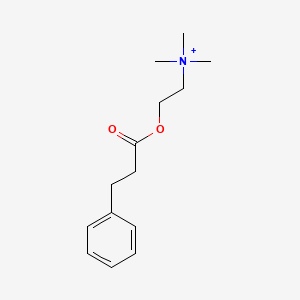
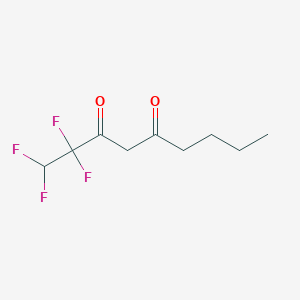
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
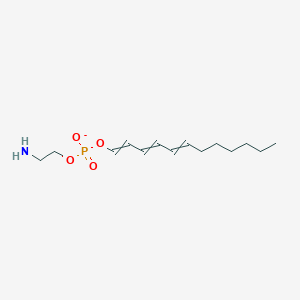
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
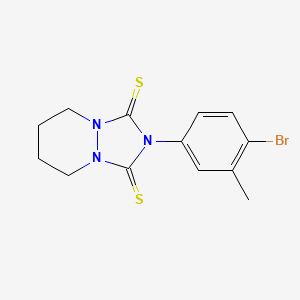
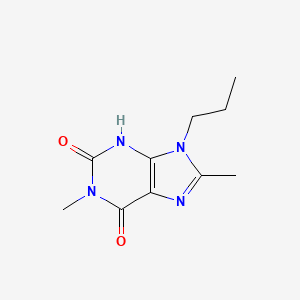

![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)
